4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide
Description
4-Amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide (CAS: 790272-09-2, molecular formula: C₁₀H₁₆N₂O₃S, molecular weight: 244.311) is a sulfonamide derivative characterized by a branched alkyl ether substituent (2-methoxy-1-methylethyl) attached to the sulfonamide nitrogen. This compound is of interest due to its structural uniqueness, combining a methoxy group with a branched alkyl chain, which may influence solubility, bioavailability, and biological activity .
Properties
IUPAC Name |
4-amino-N-(1-methoxypropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-8(7-15-2)12-16(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROIZBDHDPRHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methoxy-1-methylethylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds like bromoethane or chloroethane
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: Used as a reagent for the study of protein structures and functions.
Biological Studies: Employed in the investigation of enzyme activities and metabolic pathways.
Medical Research: Utilized in the development of new drugs and therapeutic agents.
Industrial Applications: Used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical processes, including protein synthesis and metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Diversity and Physicochemical Properties
Sulfonamides are distinguished by their N-substituents, which dictate physicochemical and biological properties. Below is a comparison with key analogues:
Key Observations:
- Branched vs.
- Methoxy Group Impact : The methoxy group in the target compound introduces polarity, balancing lipophilicity and aqueous solubility better than purely hydrophobic substituents (e.g., methylpyrimidinyl in sulfamerazine) .
- Heterocyclic vs. Alkyl-Ether Substituents : Heterocycles like thiazole (sulfathiazole) or pyrimidine (sulfadimethoxine) enhance target enzyme binding, whereas the methoxy-alkyl group may favor membrane permeability .
Biological Activity
4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide, also known by its CAS number 790272-09-2, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : 253.32 g/mol
- CAS Number : 790272-09-2
This compound features an amino group and a methoxyethyl side chain, which are critical for its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies indicate that this compound has potential as an anticancer agent, particularly through its ability to inhibit specific cancer cell lines.
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, indicating potential use in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, such as carbonic anhydrases and matrix metalloproteinases.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in vitro studies have reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MDA-MB-231 (Breast Cancer) | 3.5 |
| HCT116 (Colon Cancer) | 4.0 |
These results suggest that the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific molecular targets.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results indicated that it possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Streptococcus pneumoniae | 30 |
| Escherichia coli | 50 |
Enzyme Inhibition Studies
The compound's role as an enzyme inhibitor has been explored in various studies. Notably, it has shown inhibitory effects on carbonic anhydrase (CA), which is implicated in numerous physiological processes and diseases. The inhibition constant (Ki) for CA was found to be approximately 1.2 µM, indicating a strong binding affinity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
- Case Study on Bacterial Infections : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, leading to notable reductions in bacterial load in vitro, suggesting potential for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
